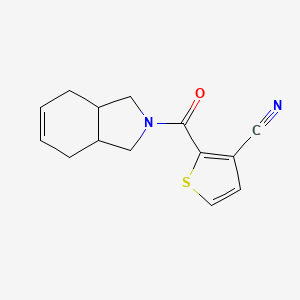
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as deschloroketamine (DCK), is a dissociative anesthetic drug. It belongs to the arylcyclohexylamine class and is structurally related to ketamine. DCK has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
作用機序
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. By blocking this receptor, DCK can produce dissociative effects, such as feelings of detachment from reality and altered perception of time and space.
Biochemical and Physiological Effects:
DCK can cause a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also cause respiratory depression and muscle relaxation. DCK has been found to have a low toxicity profile, making it a safer alternative to other dissociative anesthetics.
実験室実験の利点と制限
One of the main advantages of DCK is its unique pharmacological profile, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK has limitations in terms of its solubility and stability, which can make it challenging to work with in the laboratory.
将来の方向性
There are several potential future directions for research on DCK. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a pain management medication, particularly for chronic and neuropathic pain. Additionally, further research is needed to understand the long-term effects of DCK use and its potential for abuse and addiction.
合成法
The synthesis of DCK involves the reaction of 2-methyl-apovincaminic acid with benzyl chloride to form 2-methyl-apovincaminic acid benzyl ester. This ester is then reduced with lithium aluminum hydride to produce the corresponding alcohol. The alcohol is then reacted with 2-bromo-1-phenyl-1-pentanone to form DCK.
科学的研究の応用
DCK has been widely studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. It has been found to have antidepressant and anxiolytic effects, as well as the ability to improve cognitive function. DCK has also shown potential in treating chronic pain and neuropathic pain.
特性
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-10-5-8-16(18)17(20)19-11-9-15(13-19)12-14-6-3-2-4-7-14/h2-8,10,15H,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZPEJWZIBSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)
![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)

